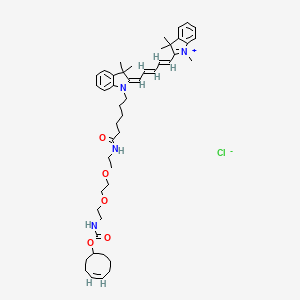
Cy5-PEG2-TCO4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5-PEG2-TCO4 is a dye derivative of Cyanine 5 (Cy5) containing two polyethylene glycol (PEG) units. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing tetrazine groups . This compound is primarily used in research for its fluorescent properties, making it valuable in various imaging and labeling applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO4 involves the conjugation of Cyanine 5 (Cy5) with two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) group. The process typically includes the following steps:
Activation of Cy5: Cy5 is first activated to introduce reactive groups that can facilitate further conjugation.
PEGylation: The activated Cy5 is then reacted with polyethylene glycol (PEG) units to enhance its solubility and stability.
Introduction of TCO Group: Finally, the TCO group is introduced to the PEGylated Cy5, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation.
化学反应分析
Types of Reactions
Cy5-PEG2-TCO4 primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-bearing molecules. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
Reagents: Tetrazine-bearing molecules are the primary reagents used in reactions with this compound.
Major Products
The major product formed from the reaction of this compound with tetrazine-bearing molecules is a stable conjugate that retains the fluorescent properties of Cy5. This conjugate is used for imaging and labeling purposes in various biological and chemical applications .
科学研究应用
Cy5-PEG2-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices .
作用机制
The mechanism of action of Cy5-PEG2-TCO4 involves its ability to undergo the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-bearing molecules. This reaction forms a stable conjugate that retains the fluorescent properties of Cy5, allowing for efficient labeling and imaging. The PEG units enhance the solubility and stability of the compound, while the TCO group facilitates the iEDDA reaction .
相似化合物的比较
Similar Compounds
Cy5-PEG4-TCO: Contains four PEG units instead of two, offering enhanced solubility and stability.
Cy5-PEG2-NHS: Utilizes an N-hydroxysuccinimide (NHS) ester group for conjugation instead of the TCO group.
Cy5-PEG2-Azide: Features an azide group for click chemistry applications
Uniqueness
Cy5-PEG2-TCO4 is unique due to its combination of two PEG units and a TCO group, which provides a balance of solubility, stability, and reactivity. The iEDDA reaction with tetrazine-bearing molecules is highly selective and efficient, making this compound particularly valuable for bioconjugation and imaging applications .
属性
分子式 |
C47H65ClN4O5 |
|---|---|
分子量 |
801.5 g/mol |
IUPAC 名称 |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h6-7,9,13-14,16-19,23-28,37H,8,10-12,15,20-22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6-; |
InChI 键 |
AIAQHUDEZKOTIV-NAFXZHHSSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


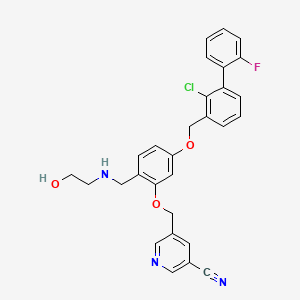

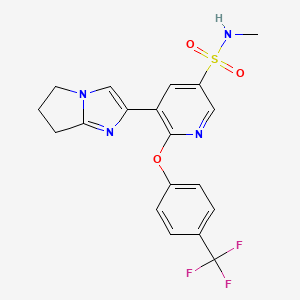
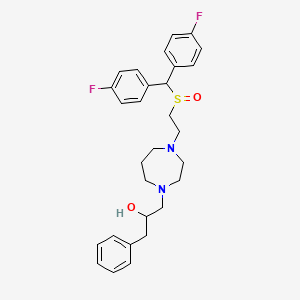
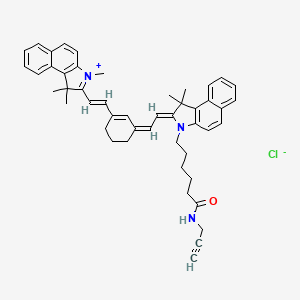
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
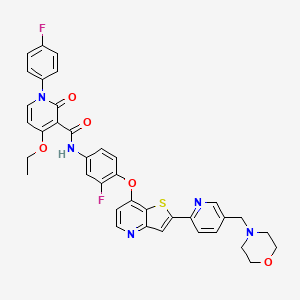
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)

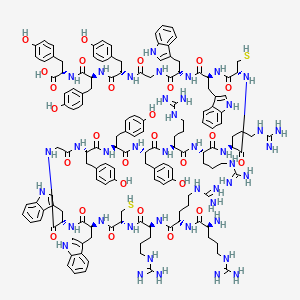
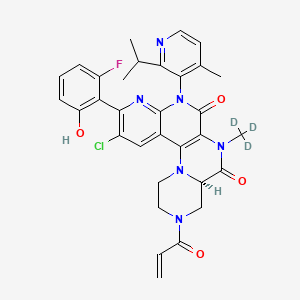
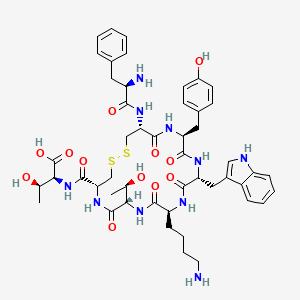
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)

